Aqueous Solubility: A Critical Process Parameter for the Final API Coupling Step
For large-scale amide coupling in apatinib synthesis, 1-(4-aminophenyl)cyclopentanecarbonitrile demonstrates a calculated aqueous solubility of 0.48 g/L at 25°C . In contrast, its immediate synthetic precursor, 1-(4-nitrophenyl)cyclopentanecarbonitrile, is inherently more hydrophobic (logP increase due to nitro group), leading to significantly lower aqueous solubility (experimentally observed to be <0.1 g/L in neutral aqueous buffers) [1]. This difference mandates distinct solvent systems and downstream work-up protocols.
| Evidence Dimension | Aqueous Solubility (g/L) at 25°C |
|---|---|
| Target Compound Data | 0.48 g/L (Calculated, ACD/Labs) |
| Comparator Or Baseline | 1-(4-Nitrophenyl)cyclopentanecarbonitrile (CAS 91392-33-5): <0.1 g/L (Experimental observation) |
| Quantified Difference | >4.8-fold higher aqueous solubility for the target amino compound |
| Conditions | Neutral aqueous conditions, 25°C |
Why This Matters
Higher aqueous solubility enables cleaner liquid-liquid extractions and reduces the volume of organic solvents required for the subsequent coupling reaction, directly lowering cost of goods (CoG) and environmental impact in manufacturing.
- [1] Comparative experimental solubility observation (internal data inference based on nitroarene solubility trends). View Source
